

Physical properties of 3,5-Difluorobiphenyl

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Compound of Interest

Compound Name: 3,5-Difluorobiphenyl

Cat. No.: B3355309

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An In-depth Technical Guide on the Physical Properties of 3,5-Difluorobiphenyl

This guide provides a comprehensive overview of the core physical properties of **3,5-Difluorobiphenyl**, catering to researchers, scientists, and professionals in the field of drug development. The document details key physical constants, standardized experimental protocols for their determination, and expected spectroscopic characteristics.

Core Physical and Chemical Properties

3,5-Difluorobiphenyl is an aromatic organic compound. Its physical state at standard temperature and pressure is a solid, a characteristic dictated by its molecular structure and intermolecular forces. The introduction of fluorine atoms onto the biphenyl scaffold significantly influences its electronic properties, polarity, and reactivity, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Quantitative Data Summary

The key physical properties of **3,5-Difluorobiphenyl** are summarized in the table below for quick reference.

Property	Value
CAS Number	62351-48-8
Molecular Formula	C ₁₂ H ₈ F ₂
Molecular Weight	190.19 g/mol
Melting Point	56-58 °C
Boiling Point	256 °C at 760 mmHg
Density	1.165 g/cm ³
Refractive Index	1.535
Flash Point	89.5 °C
LogP (Octanol-Water)	3.632

Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for the determination of the key physical properties of solid organic compounds like **3,5-Difluorobiphenyl**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.^[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.^{[1][2]}

Methodology:

- **Sample Preparation:** A small amount of the crystalline **3,5-Difluorobiphenyl** is finely powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end, achieving a column height of 1-2 mm.^[2]

- **Apparatus Setup:** The capillary tube is placed into a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.[1]
- **Measurement:** The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[3] The heating rate is then reduced to a constant 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[1][3]
- **Data Recording:** Two temperatures are recorded: T_1 , the temperature at which the first drop of liquid appears, and T_2 , the temperature at which the last crystal melts completely. The melting point is reported as the range T_1 – T_2 . [1]

Density Determination (Gas Pycnometer Method)

Gas pycnometry is a standard and precise technique for determining the density of a solid powder by measuring the volume of gas it displaces.[4]

Methodology:

- **Sample Preparation:** A known mass of dry **3,5-Difluorobiphenyl** powder is weighed accurately and placed into the sample cell of the gas pycnometer.[5]
- **System Purge:** The system is purged with a non-reactive gas, typically helium, to remove air and any adsorbed moisture from the sample surface.
- **Measurement Cycle:** The instrument pressurizes a reference cell of a known volume (V_r) to an initial pressure (P_1). A valve is then opened, allowing the gas to expand into the sample cell containing the solid.
- **Volume Calculation:** The system measures the final equilibrium pressure (P_2). The volume of the solid sample (V_s) is calculated based on the pressure drop, using the principles of the ideal gas law. The instrument software typically performs this calculation automatically.[4]
- **Density Calculation:** The density (ρ) is calculated by dividing the initial mass of the sample by its measured volume.

Solubility Determination

Solubility provides crucial information for reaction setup, purification, and formulation. A general qualitative and semi-quantitative procedure is as follows.

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is selected.
- **Qualitative Assessment:** A small, weighed amount of **3,5-Difluorobiphenyl** (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[\[6\]](#)
- **Observation:** The tube is agitated vigorously at a constant temperature.[\[7\]](#) The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
- **Quantitative Measurement (Shake-Flask Method):** To determine a precise solubility value, an excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[\[8\]](#) The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined analytically (e.g., by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue).[\[9\]](#)

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identity of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample like **3,5-Difluorobiphenyl**, the KBr pellet method is standard.[\[10\]](#)

Experimental Protocol (KBr Pellet Method):

- **Sample Preparation:** Approximately 1-2 mg of **3,5-Difluorobiphenyl** is mixed and finely ground with ~100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate mortar.[\[10\]](#)[\[11\]](#)

- **Pellet Formation:** The fine powder mixture is transferred to a pellet die. The die is placed in a hydraulic press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.[\[12\]](#)
- **Spectral Acquisition:** A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the FT-IR spectrum is acquired over the mid-infrared range (typically 4000-400 cm^{-1}).[\[13\]](#)

Expected Spectrum: The IR spectrum of **3,5-Difluorobiphenyl** is expected to show characteristic absorption bands for:

- C-H stretching (aromatic): Above 3000 cm^{-1}
- C=C stretching (aromatic): In the 1600-1450 cm^{-1} region
- C-F stretching (aryl fluoride): Strong absorptions in the 1300-1100 cm^{-1} region
- C-H bending (out-of-plane): In the 900-675 cm^{-1} region, indicative of the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

- **Sample Preparation:** A small amount of **3,5-Difluorobiphenyl** (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- **^1H NMR Acquisition:** The sample is placed in the NMR spectrometer, and the ^1H spectrum is acquired. Key parameters include the pulse angle (typically 45° or 90°), acquisition time, and relaxation delay.[\[14\]](#)
- **^{13}C NMR Acquisition:** The ^{13}C spectrum is then acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom, which also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[\[14\]](#)

Expected Spectra:

- ^1H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The precise chemical shifts and coupling patterns (multiplicities) will be determined by the electronic effects of the fluorine atoms and the through-bond coupling between adjacent protons (J-coupling). Protons on the fluorinated ring will also exhibit coupling to the ^{19}F nuclei.
- ^{13}C NMR: The spectrum will display distinct signals for each chemically non-equivalent carbon atom. The carbons directly bonded to fluorine will appear as doublets due to one-bond ^{13}C - ^{19}F coupling, and their chemical shifts will be significantly influenced by the high electronegativity of fluorine.

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent physical characterization of an organic compound such as **3,5-Difluorobiphenyl**.



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Caption: Workflow for Synthesis and Physical Characterization.

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